(5-Chloro-2-methoxyphenyl)urea
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Overview
Description
(5-Chloro-2-methoxyphenyl)urea is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a 5-chloro-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative. One common method is the reaction of 5-chloro-2-methoxyaniline with phosgene to form the corresponding isocyanate, which then reacts with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxyphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form 5-chloro-2-methoxyaniline and urea.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Reduction: Amines or other reduced products.
Hydrolysis: 5-Chloro-2-methoxyaniline and urea.
Scientific Research Applications
(5-Chloro-2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for protection/deprotection of amines.
N-Phenylureas: A class of compounds with similar structures but different substituents on the phenyl ring.
Uniqueness
(5-Chloro-2-methoxyphenyl)urea is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVILVJYWBWPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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